FAAH Inhibition Potency: Sub-Nanomolar IC50 Differentiates from URB-597 and JNJ-1661010
N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide inhibits fatty acid amide hydrolase (FAAH) with an IC50 of 0.813 nM in rat brain homogenates using [3H]anandamide as a substrate, as reported in BindingDB [1]. This potency is within the same order of magnitude as the well-characterized FAAH inhibitor URB-597 (IC50 = 3-5 nM) but is achieved with a structurally distinct benzofuran-acetamide scaffold, offering a complementary chemical starting point for medicinal chemistry optimization .
| Evidence Dimension | FAAH inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.813 nM |
| Comparator Or Baseline | URB-597 (IC50 = 3-5 nM); JNJ-1661010 (IC50 = 12 nM) |
| Quantified Difference | Target compound is approximately 3.7-6.2 times more potent than URB-597 by IC50 ratio |
| Conditions | Rat brain homogenates; [3H]anandamide substrate; 60 min preincubation; liquid scintillation spectroscopy |
Why This Matters
Sub-nanomolar FAAH potency combined with a distinct benzofuran scaffold enables researchers to explore alternative chemotypes for endocannabinoid modulation, circumventing intellectual property or selectivity limitations associated with carbamate-based inhibitors like URB-597.
- [1] BindingDB BDBM50436356 (CHEMBL2396702). IC50 = 0.813 nM for rat FAAH. Assay: Inhibition of FAAH in rat brain homogenates using [3H]anandamide as substrate. View Source
